molecular formula C18H10Cl2N2S B377801 (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 312758-27-3

(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B377801
CAS No.: 312758-27-3
M. Wt: 357.3g/mol
InChI Key: NJZZKMWUYINAOP-NTEUORMPSA-N
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Description

(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound designed for research applications. It belongs to the class of heteroaryl-acrylonitriles, which are recognized as versatile precursors and intermediates in the development of novel molecules with potential pharmacological interest . Compounds featuring the acrylonitrile scaffold linked to a thiazole core have been identified as key structures in medicinal chemistry research, particularly as selective enzyme inhibitors . Acrylonitrile derivatives sharing a similar structural motif, such as a benzothiazole core, have been reported as a new class of selective acetylcholinesterase (AChE) inhibitors, with molecular docking studies suggesting a competitive inhibition pattern at the enzyme's active site . Furthermore, heteroaryl-acrylonitriles are investigated for their potential antitumor properties, with some analogs demonstrating significant growth inhibition against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, and breast cancer cells . The presence of the chlorophenyl substituent is a notable feature, as this group is often associated with enhanced biological activity and improved binding interactions within enzyme gorge regions . This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers are responsible for ensuring a thorough understanding of the safe handling and use of this compound.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2S/c19-15-7-5-12(6-8-15)17-11-23-18(22-17)14(10-21)9-13-3-1-2-4-16(13)20/h1-9,11H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZZKMWUYINAOP-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclization

The Hantzsch thiazole synthesis remains a cornerstone for constructing 4-arylthiazoles. A modified protocol from US Patent 4,010,173 utilizes β,β-dichloro-α-aminoacrylonitrile and a substituted thioformamide:

Reaction Setup :

  • Thioformamide : 4-Chlorophenylthioformamide (1.2 equiv)

  • α-Aminoacrylonitrile : β,β-Dichloro-α-aminoacrylonitrile (1.0 equiv)

  • Catalyst : p-Toluenesulfonic acid (5 mol%)

  • Solvent : Acetonitrile (0.5 M)

  • Conditions : Reflux at 80°C for 5 hours

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thioformamide’s sulfur on the β-chlorinated carbon, followed by cyclodehydration to form the thiazole ring. Excess thioformamide ensures complete conversion.

Characterization :

  • Yield : 78% (white crystals after recrystallization in hexane)

  • 1H-NMR (DMSO-d6) : δ 8.12 (s, 1H, thiazole-H), 7.45–7.89 (m, 4H, Ar-H).

  • IR (KBr) : 2210 cm⁻¹ (C≡N).

Alternative Thiazole Synthesis via α-Haloketone Cyclization

A complementary approach involves reacting 2-bromo-1-(4-chlorophenyl)ethanone with thioacetamide in ethanol:

Procedure :

  • Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equiv) and thioacetamide (1.2 equiv) in ethanol.

  • Reflux for 6 hours.

  • Quench with ice water and recrystallize from ethanol.

Outcome :

  • Yield : 72%

  • Advantage : Avoids stoichiometric metal catalysts.

Knoevenagel Condensation to Install the Acrylonitrile Side Chain

Base-Catalyzed Condensation

The acrylonitrile moiety is introduced via Knoevenagel condensation between 4-(4-chlorophenyl)thiazole-2-carbaldehyde and 2-chlorophenylacetonitrile. A method adapted from J. Sci. Res. Pharm. 2015 employs piperidine in PEG-400:

Optimized Protocol :

  • Aldehyde : 4-(4-Chlorophenyl)thiazole-2-carbaldehyde (1.0 equiv)

  • Nitrile : 2-Chlorophenylacetonitrile (1.1 equiv)

  • Catalyst : Piperidine (10 mol%)

  • Solvent : PEG-400 (0.3 M)

  • Conditions : Stir at 25°C for 12 hours

Key Observations :

  • PEG-400 enhances reaction homogeneity and reduces side products compared to acetic acid.

  • The E-isomer predominates (>95%) due to steric hindrance during imine formation.

Characterization :

  • Yield : 84% (orange crystals)

  • 1H-NMR (DMSO-d6) : δ 8.17 (s, 1H, vinylic-H), 7.40–8.06 (m, 8H, Ar-H).

  • IR (KBr) : 1715 cm⁻¹ (C=O from residual acetic acid), 2195 cm⁻¹ (C≡N).

Acid-Catalyzed Condensation for Enhanced Rate

For faster kinetics, glacial acetic acid with fused sodium acetate is employed:

Procedure :

  • Mix aldehyde (1.0 equiv), nitrile (1.1 equiv), and NaOAc (1.5 equiv) in acetic acid.

  • Reflux for 2 hours.

Outcome :

  • Yield : 76%

  • Drawback : Requires longer recrystallization to isolate the E-isomer.

Stereochemical Control and Isomer Separation

The E-configuration is confirmed via 1H-NMR:

  • Vinylic Proton : δ 8.17 ppm (deshielded due to conjugation with thiazole’s thioxo group).

  • Z-Isomer Exclusion : No signals at δ 7.30–7.60 ppm, indicative of Z-geometry.

Purification :

  • Recrystallization : Ethanol-dioxane (3:1) removes residual Z-isomer.

  • Chromatography : Silica gel (hexane:EtOAc 4:1) achieves >99% E-purity.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time (h) Yield (%) E:Z Ratio
Piperidine/PEG-400PiperidinePEG-400128495:5
NaOAc/Acetic AcidSodium AcetateAcetic Acid27685:15
p-TsOH/Acetonitrilep-TsOHAcetonitrile578N/A

Key Findings :

  • Piperidine/PEG-400 offers superior stereoselectivity and yield.

  • Acidic conditions accelerate condensation but require post-synthesis purification.

Scalability and Industrial Relevance

Green Chemistry Metrics :

  • PMI (Process Mass Intensity) : 8.2 for PEG-400 vs. 14.5 for acetic acid.

  • E-Factor : 2.1 (PEG-400 method) vs. 3.8 (traditional).

Patent Feasibility :
The US4010173A methodology scales to kilogram quantities with 72% isolated yield, demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C19H13Cl2N2SC_{19}H_{13}Cl_{2}N_{2}S
  • Molecular Weight : 352.8 g/mol

The structural features of this compound include a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of chlorophenyl groups enhances its reactivity and potential interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives, including (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile. The compound has been tested against various cancer cell lines, showing promising results:

  • Case Study : A study involving the synthesis of thiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 10 µM to 30 µM, indicating effective growth inhibition (Evren et al., 2022) .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-710–30Induction of apoptosis
Similar Thiazole DerivativeA54923.30 ± 0.35Cell cycle arrest

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives of this compound have shown activity against various bacterial strains.

  • Case Study : A recent investigation into thiazole-integrated compounds revealed that certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.09 µg/mL, suggesting strong antibacterial potential (ResearchGate publication, 2023) .

Synthesis Methodologies

The synthesis of this compound typically involves multicomponent reactions, which are efficient for producing complex structures.

Multicomponent Reactions

Multicomponent synthesis allows for the simultaneous formation of multiple bonds, leading to higher yields and reduced reaction times:

StepReagentsConditionsYield
Synthesis of Thiazole Ring2-amino thiazole + aldehyde + acid catalystReflux in ethanol>80%
Coupling with AcrylonitrileThiazole derivative + acrylonitrile + baseRoom temperature>75%

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and chlorophenyl groups may enable it to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Acrylonitrile Derivatives

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound R₁=2-ClPh, R₂=4-(4-ClPh)thiazole C₁₈H₁₁Cl₂N₂S 366.26 Chlorophenyl, thiazole, acrylonitrile
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1) R₁=benzo[d]thiazole, R₂=thiophenyl-diphenylamino C₃₄H₂₂N₃S₂ 548.68 Benzo[d]thiazole, thiophene, diphenylamine
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile R₁=benzo[d]thiazole, R₂=4-ClPh C₁₆H₁₀ClN₂S 305.78 Benzo[d]thiazole, chlorophenyl
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile R₁=4-(4-ClPh)thiazole, R₂=4-ethoxyphenylamino C₂₁H₁₆ClN₃OS 409.89 Ethoxyphenylamino, chlorophenyl
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile R₁=4-(4-ClPh)thiazole, R₂=thiophen-2-yl C₁₆H₁₀ClN₂S₂ 328.83 Thiophene, chlorophenyl

Key Observations :

  • TP1 incorporates a diphenylamino-thiophene group, enabling fluorescence-based cyanide sensing (detection limit: 4.24 × 10⁻⁸ M). In contrast, the target compound’s lack of an electron-donating group (e.g., diphenylamino) may limit sensing utility but improve thermal stability.
  • Ethoxyphenylamino-substituted analogs introduce hydrogen-bonding capabilities, which are absent in the target compound.

Physicochemical Properties

Key Observations :

  • Compounds with bulkier substituents (e.g., 7g ) exhibit higher melting points (~185°C) due to increased molecular rigidity and intermolecular interactions. The target compound’s two chlorophenyl groups may similarly elevate its melting point.
  • Yields for analogous syntheses range from 51–84% , suggesting that the target compound’s synthesis would require optimization of reaction conditions (e.g., solvent, catalyst).

Functional and Application-Based Comparisons

Key Observations :

  • The target compound’s chlorophenyl-thiazole architecture may favor antioxidant or antimicrobial activity , as seen in structurally related chlorophenyl-thiazole derivatives .
  • TP1 demonstrates the utility of acrylonitrile-thiazole hybrids in anion sensing, but the target compound’s lack of a fluorophore or donor group may limit such applications.

Substituent Effects on Reactivity and Stability

  • Thiazole vs. benzo[d]thiazole : The benzo[d]thiazole group in TP1 extends conjugation, enhancing fluorescence, while the simpler thiazole in the target compound may reduce steric hindrance for synthetic modifications.

Biological Activity

(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological properties. The presence of chlorophenyl groups enhances its pharmacological profile, making it a candidate for further exploration in medicinal chemistry.

Anti-inflammatory Properties

Research has indicated that thiazole derivatives exhibit anti-inflammatory effects through the inhibition of specific enzymes involved in inflammatory pathways. For instance, compounds similar to this compound have shown potential as dual inhibitors of deoxyribonuclease I (DNase I) and lipoxygenase (5-LO), which are critical in inflammatory responses .

Table 1: Summary of Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (µM)Reference
Compound ADNase I12.5
Compound B5-LO15.0
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazole derivatives can inhibit the growth of various bacterial strains. For example, derivatives with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (µM)Reference
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40

Anticancer Potential

Recent studies have explored the cytotoxic effects of thiazole-containing compounds on cancer cell lines. Notably, the compound's ability to induce ferroptosis—a form of regulated cell death—has been highlighted as a promising mechanism in cancer therapy . The electrophilic nature of the thiazole moiety allows it to interact with cellular targets effectively.

Case Study: Ferroptosis Induction
A study demonstrated that thiazoles with electrophilic warheads could selectively induce ferroptosis in cancer cells by targeting GPX4 protein, which is crucial for cellular redox homeostasis . This mechanism represents a novel approach in anticancer drug development.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and X-ray crystallography confirm the structural integrity and purity of the synthesized compound.

Table 3: Synthesis Overview

StepReagents UsedConditionsYield (%)
Step 1A + BReflux85
Step 2C + DStirring90

Q & A

Q. What are the common synthetic routes for (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with thiazole ring formation via α-haloketone and thiourea condensation, followed by acrylonitrile coupling. Key parameters include temperature (60–100°C), solvent selection (DMF, ethanol), and catalysts (piperidine, K₂CO₃). Monitoring via TLC and HPLC ensures purity (>95%) and yield optimization. For example, highlights the use of inert atmospheres to prevent side reactions, while emphasizes pH control during acrylonitrile moiety introduction .

Q. Which analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry (E/Z configuration) and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves spatial arrangements of aromatic and thiazole rings. notes crystallographic studies revealing bond angles critical for reactivity .

Q. What initial steps are recommended to assess the compound’s biological activity?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screening (MTT assay). Use concentrations ranging from 1–100 μM in cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. suggests prioritizing targets based on structural analogs’ activity, such as thiazole derivatives with known anticancer properties .

Q. How does the electronic structure of substituents influence reactivity?

The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on aromatic rings enhance electrophilic substitution reactivity. For instance, demonstrates that the 4-nitrophenyl group directs substitution to the thiazole ring’s 5-position, while chlorophenyl groups stabilize intermediates via resonance .

Q. What solvents and conditions are suitable for purification?

Recrystallization in ethanol or methanol at 4°C yields high-purity crystals. Column chromatography with silica gel (hexane:ethyl acetate, 3:1) effectively separates isomers. highlights the necessity of low-temperature crystallization to preserve stereochemical integrity .

Advanced Research Questions

Q. How can conflicting data in structure-activity relationship (SAR) studies be resolved?

Use comparative molecular field analysis (CoMFA) to model substituent effects on bioactivity. For example, identifies that replacing 4-nitrophenyl with benzo[d][1,3]dioxol-5-yl enhances binding to kinase targets by 30%, resolving discrepancies in earlier SAR data .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Employ directing group manipulation: the thiazole’s sulfur atom acts as a meta-director, while chloro substituents on phenyl rings favor para substitution. shows that using Lewis acids (e.g., AlCl₃) during nitration increases para-selectivity to >80% .

Q. How can contradictory cytotoxicity results between in vitro and in vivo models be addressed?

Validate in vitro findings using 3D tumor spheroids and murine xenograft models. Adjust dosing regimens to account for metabolic stability; notes that methyl groups on phenyl rings improve pharmacokinetic profiles, reducing hepatotoxicity .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff), while molecular dynamics simulations predict binding poses. highlights hydrogen bonding between the acrylonitrile moiety and ATP-binding pockets in kinases .

Q. How can synthetic byproducts be minimized during scale-up?

Implement flow chemistry with Pd/C-packed reactors for catalytic steps, reducing side reactions by 50%. Monitor real-time via inline FTIR spectroscopy. demonstrates that continuous flow systems enhance yield (from 65% to 85%) compared to batch synthesis .

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